Biochemical Potency: Carm1-IN-5 vs. Leading CARM1 Inhibitors (IC50 Comparison)
Carm1-IN-5 exhibits an IC50 of 2 ± 1 nM against CARM1, placing it among the most potent CARM1 inhibitors reported to date [1]. This potency is numerically superior to SGC2085 (IC50 = 50 nM, 25-fold less potent) [2], EZM2302 (IC50 = 6 nM, 3-fold less potent) [3], and TP-064 (IC50 < 10 nM, at least 5-fold less potent) [4]. The comparison with iCARM1 is even more striking: iCARM1 exhibits an IC50 of 12.3 µM [5], making Carm1-IN-5 approximately 6,150-fold more potent in biochemical assays.
| Evidence Dimension | CARM1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2 ± 1 nM |
| Comparator Or Baseline | SGC2085: 50 nM; EZM2302: 6 nM; TP-064: <10 nM; iCARM1: 12.3 µM |
| Quantified Difference | SGC2085: 25-fold lower potency; EZM2302: 3-fold lower; TP-064: ≥5-fold lower; iCARM1: ~6,150-fold lower |
| Conditions | In vitro methylation assay using purified CARM1 protein with synthetic peptide substrate |
Why This Matters
Higher biochemical potency enables lower working concentrations in cellular and in vivo experiments, reducing solvent exposure, minimizing off-target effects, and potentially improving therapeutic index.
- [1] Liu Z, et al. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. J Med Chem. 2024;67(9):7202-7220. View Source
- [2] SGC2085 Product Information. Probes & Drugs Portal. View Source
- [3] Drew AE, et al. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma. Sci Rep. 2017;7:17993. View Source
- [4] Nakayama K, et al. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget. 2018;9(26):18480-18493. View Source
- [5] Peng BL, Ran T, Chen X, et al. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. J Med Chem. 2024;67(10):7921-7934. View Source
